REACTION_CXSMILES
|
[Cl-].[Cl-].CN([CH:6]=[C:7]([CH:12]=[N+](C)C)[CH:8]=[N+](C)C)C.[NH2:16][C:17]1[CH:18]=[C:19]([NH:23][C:24](=[O:26])[CH3:25])[CH:20]=[CH:21][CH:22]=1.C(O)(=[O:29])C>>[CH:12]([C:7]1[CH:6]=[N:16][C:17]2[C:22]([CH:8]=1)=[CH:21][CH:20]=[C:19]([NH:23][C:24](=[O:26])[CH3:25])[CH:18]=2)=[O:29] |f:0.1.2|
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].CN(C)C=C(C=[N+](C)C)C=[N+](C)C
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (3.2 mL) was added to the concentrated residue
|
Type
|
CUSTOM
|
Details
|
Precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed three times with water (1 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=NC2=CC(=CC=C2C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 mg | |
YIELD: PERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |